3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyridazin-4(1H)-one
Description
Properties
IUPAC Name |
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O2/c1-12-7-8-14(11-13(12)2)25-10-9-17(26)18(23-25)20-22-19(24-27-20)15-5-3-4-6-16(15)21/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPQVCDKXWGPKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=CC=C4Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyridazin-4(1H)-one has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.2 g/mol. The presence of the oxadiazole and pyridazine moieties contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the oxadiazole ring followed by the introduction of the bromophenyl and dimethylphenyl groups.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines with promising results:
| Cell Line | Inhibition (%) | Reference |
|---|---|---|
| SNB-19 | 86.61 | |
| OVCAR-8 | 85.26 | |
| NCI-H40 | 75.99 | |
| HOP-92 | 67.55 | |
| MDA-MB-231 | 56.53 |
These results indicate that the compound exhibits significant growth inhibition in several cancer types, particularly glioblastoma and ovarian cancer.
The mechanism underlying the anticancer activity has been partially elucidated. The compound appears to induce apoptosis in cancer cells by increasing the expression levels of pro-apoptotic factors such as p53 and activating caspase pathways . Molecular docking studies suggest strong interactions between the compound and key receptors involved in cancer progression, similar to known anticancer agents like Tamoxifen .
Case Studies
- Study on SNB-19 Cells : In a controlled study, treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls. The study utilized MTT assays to quantify cell proliferation and apoptosis was confirmed through flow cytometry analysis.
- OVCAR-8 Cell Line Evaluation : Another case study focused on ovarian cancer cells, where the compound demonstrated a dose-dependent inhibition of cell growth. Western blot analysis revealed increased levels of apoptotic markers after treatment.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds highlight key variations in substituents and their implications:
Table 1: Structural and Molecular Comparison
Key Findings:
Substituent Position on Oxadiazole: The 2-bromophenyl group in the target compound and analogs (e.g., CAS 1251623-48-9) introduces ortho-substitution, which increases steric hindrance compared to the 4-bromophenyl analog (CAS 1251623-23-0) . This may reduce binding flexibility in biological targets. 3-Bromophenyl substitution (CAS 1291862-31-1) on a phthalazinone core demonstrates how core heterocycle changes (pyridazinone vs. phthalazinone) impact molecular weight and polar surface area .
Pyridazinone Substituents: The 3,4-dimethylphenyl group in the target compound provides greater steric bulk and lipophilicity compared to p-tolyl (single methyl) or 4-ethylphenyl substituents . These differences may influence solubility and membrane permeability.
Biological Implications: While experimental data on the target compound’s activity is unavailable, analogs like 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one (CAS 1251623-23-0) have been explored as kinase inhibitors, suggesting the oxadiazole-pyridazinone scaffold is pharmacologically relevant .
Synthetic Challenges :
- The synthesis of 1,2,4-oxadiazole-containing compounds often requires cyclization of amidoximes with carboxylic acid derivatives, as seen in and . Sterically hindered substituents (e.g., 3,4-dimethylphenyl) may necessitate optimized reaction conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
